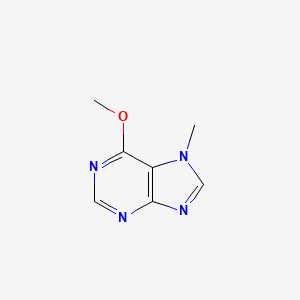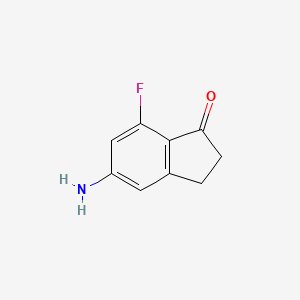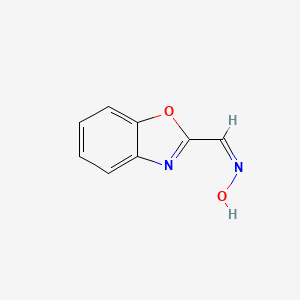
(S)-3-Aminochroman-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Various substituted chroman derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Aminochroman-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Aminochroman-5-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.
3-Aminochroman-5-OL: The racemic mixture of both enantiomers.
Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1 |
Clave InChI |
VPUUQIZZTQPFQV-LURJTMIESA-N |
SMILES isomérico |
C1[C@@H](COC2=CC=CC(=C21)O)N |
SMILES canónico |
C1C(COC2=CC=CC(=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)

